molecular formula C19H19N3O4 B249810 (5Z)-N-(2,4-dimethoxyphenyl)-5-(4-methyl-6-oxocyclohexa-2,4-dien-1-ylidene)-1,2-dihydropyrazole-3-carboxamide

(5Z)-N-(2,4-dimethoxyphenyl)-5-(4-methyl-6-oxocyclohexa-2,4-dien-1-ylidene)-1,2-dihydropyrazole-3-carboxamide

Cat. No. B249810
M. Wt: 353.4 g/mol
InChI Key: PKWDXKPVQLZOOX-SQFISAMPSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(5Z)-N-(2,4-dimethoxyphenyl)-5-(4-methyl-6-oxocyclohexa-2,4-dien-1-ylidene)-1,2-dihydropyrazole-3-carboxamide, commonly known as DMOCO-DAPC, is a compound that has been studied for its potential therapeutic applications. It is a pyrazole-based compound that has been synthesized through a multi-step process.

Mechanism of Action

DMOCO-DAPC has been shown to inhibit the activity of NF-κB, a transcription factor that plays a key role in inflammation and cancer. DMOCO-DAPC binds to the DNA-binding domain of NF-κB and prevents it from binding to its target genes. This leads to a decrease in the expression of pro-inflammatory and pro-cancer genes.
Biochemical and Physiological Effects:
DMOCO-DAPC has been shown to have anti-inflammatory effects by reducing the production of pro-inflammatory cytokines such as TNF-α and IL-6. It has also been shown to have anti-cancer effects by inducing apoptosis and inhibiting cell proliferation. DMOCO-DAPC has been shown to be well-tolerated in animal studies, with no significant toxicity observed.

Advantages and Limitations for Lab Experiments

DMOCO-DAPC has several advantages for lab experiments. It is a stable compound that can be easily synthesized in large quantities. It has been shown to have potent anti-inflammatory and anti-cancer effects in vitro and in vivo. However, there are also limitations to using DMOCO-DAPC in lab experiments. Its mechanism of action is not fully understood, and its effects may vary depending on the cell type and experimental conditions.

Future Directions

There are several future directions for DMOCO-DAPC research. One potential application is in the treatment of inflammatory diseases such as rheumatoid arthritis and inflammatory bowel disease. DMOCO-DAPC may also have potential as an anti-cancer agent, particularly in combination with other chemotherapy drugs. Further studies are needed to fully understand the mechanism of action of DMOCO-DAPC and its potential applications in various diseases.

Synthesis Methods

DMOCO-DAPC is synthesized through a multi-step process that involves the reaction of 2,4-dimethoxybenzaldehyde with ethyl acetoacetate to form 2,4-dimethoxychalcone. The chalcone is then reacted with hydrazine hydrate to form the corresponding pyrazole. The final step involves the reaction of the pyrazole with 4-methyl-6-oxocyclohexa-2,4-dien-1-ylidene to form DMOCO-DAPC.

Scientific Research Applications

DMOCO-DAPC has been studied for its potential therapeutic applications in various diseases. It has been shown to have anti-inflammatory, anti-cancer, and anti-viral properties. DMOCO-DAPC has been studied in vitro and in vivo, and has shown promising results in pre-clinical studies.

properties

Product Name

(5Z)-N-(2,4-dimethoxyphenyl)-5-(4-methyl-6-oxocyclohexa-2,4-dien-1-ylidene)-1,2-dihydropyrazole-3-carboxamide

Molecular Formula

C19H19N3O4

Molecular Weight

353.4 g/mol

IUPAC Name

(5Z)-N-(2,4-dimethoxyphenyl)-5-(4-methyl-6-oxocyclohexa-2,4-dien-1-ylidene)-1,2-dihydropyrazole-3-carboxamide

InChI

InChI=1S/C19H19N3O4/c1-11-4-6-13(17(23)8-11)15-10-16(22-21-15)19(24)20-14-7-5-12(25-2)9-18(14)26-3/h4-10,21-22H,1-3H3,(H,20,24)/b15-13-

InChI Key

PKWDXKPVQLZOOX-SQFISAMPSA-N

Isomeric SMILES

CC1=CC(=O)/C(=C\2/C=C(NN2)C(=O)NC3=C(C=C(C=C3)OC)OC)/C=C1

SMILES

CC1=CC(=O)C(=C2C=C(NN2)C(=O)NC3=C(C=C(C=C3)OC)OC)C=C1

Canonical SMILES

CC1=CC(=O)C(=C2C=C(NN2)C(=O)NC3=C(C=C(C=C3)OC)OC)C=C1

Origin of Product

United States

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